Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-

Description

Chemical Identity and Nomenclature

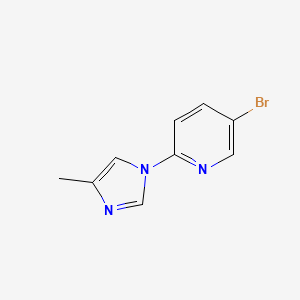

5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine is identified by its systematic IUPAC name, which precisely describes its molecular structure. The compound has the molecular formula C9H8BrN3, indicating it contains nine carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms. Its molecular weight is 238.09 g/mol, a fundamental property that influences its physical characteristics and chemical behavior.

The structure consists of a pyridine core (a six-membered aromatic ring containing one nitrogen atom) with two key substituents: a bromine atom at position 5 and a 4-methyl-1H-imidazol-1-yl group (a five-membered aromatic ring with two nitrogen atoms and a methyl group at position 4) connected to position 2 of the pyridine ring.

The compound is registered under the Chemical Abstracts Service (CAS) number 380382-29-6, providing a unique identifier for this specific chemical entity in chemical databases and literature. For computational and database purposes, the compound can be represented by several chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine |

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.09 g/mol |

| CAS Number | 380382-29-6 |

| Physical State | Solid |

| SMILES | CC1=CN(C=N1)C2=NC=C(Br)C=C2 |

| InChI | InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3 |

| InChIKey | ZZJHQPQEIHWUBI-UHFFFAOYSA-N |

These identifiers allow for precise digital representation of the compound's structure and facilitate its identification across chemical databases and scientific literature.

Historical Context and Discovery

The historical development of 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine is embedded within the broader context of heterocyclic chemistry, particularly the synthesis and functionalization of pyridine and imidazole derivatives. While the specific first synthesis of this exact compound is not extensively documented in the available research, we can understand its development within the framework of advances in heterocyclic chemistry.

Heterocyclic compounds containing pyridine and imidazole moieties have been of significant interest to chemists since the late 19th and early 20th centuries. The development of methods for the preparation of substituted pyridines and functionalized imidazoles has evolved significantly over the decades, with particular advancements in synthetic methodologies occurring in the latter half of the 20th century.

The synthesis of compounds like 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine likely emerged from the growing interest in creating heterocyclic hybrid molecules that combine multiple aromatic nitrogen-containing ring systems. These types of compounds became increasingly relevant as researchers recognized their potential applications in various fields of chemistry.

Modern synthetic methodologies, particularly those involving transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and selective bromination techniques, have been instrumental in enabling the efficient synthesis of this compound and related structures. The presence of the bromine atom at the 5-position of the pyridine ring suggests that its synthesis likely involves either direct bromination of a 2-(4-methyl-1H-imidazol-1-yl)pyridine precursor or the coupling of a pre-brominated pyridine with the imidazole moiety.

Interest in similar pyridine-imidazole hybrid structures has been sustained in recent decades, primarily due to their versatility in coordination chemistry and potential applications in various research areas.

Significance in Chemical Research

5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine holds significant importance in chemical research due to its unique structural features that make it valuable in multiple areas of chemistry.

The compound's primary significance lies in its dual heterocyclic nature, combining the pyridine and imidazole rings in a single molecule. This structural arrangement creates a system with interesting electronic properties and multiple potential binding sites for metals, making it valuable for coordination chemistry studies. The nitrogen atoms in both the pyridine and imidazole rings can serve as electron donors in metal complexation, potentially creating bidentate ligands when incorporated into appropriate systems.

The presence of the bromine atom at the 5-position of the pyridine ring is particularly noteworthy from a synthetic chemistry perspective. This bromine substituent serves as an excellent handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions allow for the introduction of diverse functional groups at that position, enabling the creation of a library of derivatives with potentially varied properties and applications.

In heterocyclic chemistry research, compounds like 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine serve as important model systems for studying the electronic interactions between different aromatic nitrogen-containing rings and how these interactions influence chemical reactivity and coordination behavior.

The compound's relevance to coordination chemistry is supported by research findings examining related compounds. For instance, studies have investigated the use of imidazole and pyrazole-based pyridine ligands as extractants for nickel(II) and copper(II), highlighting the metal-binding capabilities of related heterocyclic systems. Similarly, research on transition metal complexes of imidazole appended pyridine linked compounds demonstrates the ongoing interest in utilizing these structural motifs for creating novel metal complexes with unique properties.

| Reaction Type | Potential Application | Key Feature Utilized |

|---|---|---|

| Suzuki Coupling | Introduction of aryl or heteroaryl groups | C-Br bond at 5-position |

| Sonogashira Coupling | Introduction of alkynyl groups | C-Br bond at 5-position |

| Heck Reaction | Introduction of alkenyl groups | C-Br bond at 5-position |

| Metal Coordination | Formation of coordination complexes | N atoms in pyridine and imidazole |

| Nucleophilic Substitution | Replacement of Br with various nucleophiles | C-Br bond at 5-position |

| Carbon-Hydrogen Functionalization | Further modification of imidazole methyl group | Methyl group reactivity |

In synthetic organic chemistry, brominated heterocycles like this compound are valuable synthetic intermediates. Methods for preparing brominated pyridines, such as those described for related compounds, illustrate the continuing development of synthetic approaches to these types of molecules, which can serve as building blocks for more complex structures.

Scope of Academic Interest and Applications

The academic interest in 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine spans multiple disciplines within chemistry, reflecting its versatility as both a research subject and a potential building block for various applications.

In coordination chemistry and organometallic chemistry, compounds containing both pyridine and imidazole moieties have generated significant interest due to their ability to form stable complexes with various transition metals. Research findings indicate that related compounds have been studied as ligands for metals such as nickel(II) and copper(II). The presence of multiple nitrogen atoms in distinct electronic environments within 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine makes it a potentially interesting ligand for studying metal coordination behavior and developing novel catalytic systems.

The potential applications in coordination chemistry are further supported by studies on transition metal complexes featuring imidazole-pyridine hybrid ligands. This research demonstrates how these structural motifs can be utilized to create metal complexes with specialized properties for applications in catalysis, sensing, and materials science.

In synthetic organic chemistry, the compound represents a valuable intermediate with potential for further elaboration. The bromine substituent at the 5-position of the pyridine ring serves as an excellent point for diversification through various cross-coupling methodologies, potentially enabling the synthesis of libraries of compounds for structure-activity relationship studies. Additionally, the methyl group on the imidazole ring provides another site for potential functionalization, further expanding the synthetic utility of this molecule.

Studies involving related imidazole compounds, such as those examining the binding of various heterocyclic ligands to proteins, suggest potential applications in biochemical research. The structural features of 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine may make it useful for studying biomolecular interactions and developing probes for biological systems.

The structural features of 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine also suggest potential applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. The extended π-conjugation across the two heterocyclic rings could confer interesting photophysical properties, while the potential for metal coordination might enable the creation of metal-organic frameworks or coordination polymers with unique characteristics.

| Research Area | Potential Applications | Relevant Structural Features |

|---|---|---|

| Coordination Chemistry | Metal complex formation, Catalysis | Multiple N donor atoms in distinct environments |

| Synthetic Chemistry | Building block for complex molecules | Bromine substituent for cross-coupling reactions |

| Materials Science | Electronic materials, Photophysical materials | Extended π-conjugation, Metal coordination capability |

| Analytical Chemistry | Metal ion extraction, Chemical sensing | Metal-binding capability, Tunable properties |

| Organometallic Chemistry | Novel ligand systems, Catalysis development | Distinct binding sites, Structural versatility |

The academic interest in this compound is also reflected in its commercial availability from chemical suppliers, indicating its relevance to ongoing research efforts. Its presence in chemical catalogs suggests that researchers across various disciplines find value in this particular molecular structure for their investigations.

Properties

IUPAC Name |

5-bromo-2-(4-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHQPQEIHWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst to form imidazole derivatives.

Wallach Synthesis: This involves the oxidation of imidazolines to imidazoles using oxidizing agents such as potassium permanganate.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazoles.

Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

2.2. Reaction Pathways

The following reaction pathways are common for pyridine derivatives:

-

Electrophilic Aromatic Substitution : The imidazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature. This allows for various substitutions at different positions on the ring .

-

Metalation Reactions : The compound can coordinate with transition metals (e.g., palladium or copper) to form organometallic complexes, which can then be utilized in further reactions such as cross-couplings or cyclizations .

2.3. Reactivity and Selectivity

The reactivity of pyridine derivatives is influenced by substituents on the rings:

-

Position of Bromine : The position of the bromine atom on the pyridine ring significantly affects its reactivity in nucleophilic substitution reactions. For instance, bromine at the meta position tends to show higher reactivity compared to ortho substitutions due to steric hindrance and electronic effects .

2.4. Biological Activity

Research has indicated that derivatives of pyridine with imidazole moieties exhibit various biological activities, including:

-

Antimicrobial Properties : Compounds similar to pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- have shown potential as antimicrobial agents, making them candidates for drug development.

3.2. Reactivity Comparison

| Compound | Reactivity Type | Observations |

|---|---|---|

| Pyridine with meta-bromine | Higher reactivity | More favorable for nucleophilic attack |

| Pyridine with ortho-bromine | Lower reactivity | Steric hindrance reduces reactivity |

Scientific Research Applications

Pyridine derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and applications. One such compound, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- , has been studied for its potential roles in various fields. This article explores its scientific research applications, supported by data tables and documented case studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- has been evaluated against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that derivatives with imidazole rings exhibit enhanced antibacterial activity compared to their non-substituted counterparts .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- | E. coli | 12 µg/mL |

| Pyridine derivative A | E. coli | 25 µg/mL |

| Pyridine derivative B | S. aureus | 15 µg/mL |

Anticancer Properties

Research indicates that pyridine derivatives can also exhibit anticancer properties. A case study in Cancer Letters demonstrated that compounds similar to Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Another application of this compound is in enzyme inhibition. Studies have shown that certain pyridine derivatives can act as effective inhibitors of specific enzymes such as kinases and phosphodiesterases. For example, a study published in Bioorganic & Medicinal Chemistry found that similar compounds inhibited protein kinase activity, which is crucial for cell signaling pathways involved in cancer progression .

Organic Electronics

Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- has potential applications in organic electronics due to its electronic properties. Research has indicated that pyridine-based compounds can be used as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A study published in Advanced Materials demonstrated that incorporating such compounds into device architectures improved charge mobility and overall device performance .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has also been explored. These complexes can exhibit unique catalytic properties, making them valuable in various chemical reactions. Research published in Inorganic Chemistry highlighted the synthesis of metal complexes involving pyridine derivatives, showcasing their potential as catalysts for organic transformations .

Mechanism of Action

The mechanism by which Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromine substituent can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Profiles

- BPN-15606 :

A γ-secretase modulator featuring 6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine shows enhanced blood-brain barrier penetration compared to the bromopyridine analogue. The methoxy group improves solubility, while the pyridazine ring increases metabolic stability. However, bromine in the target compound provides a handle for radiopharmaceutical labeling (e.g., with $^{76}\text{Br}$), a feature absent in BPN-15606 .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound stabilizes negative charge during SNAr, enhancing reactivity compared to methoxy-substituted analogues .

- Biological Selectivity : The 4-methylimidazole group’s meta-substitution on pyridine optimizes protein-ligand interactions, as seen in kinase inhibitors, but bromine’s steric effects reduce off-target binding compared to bulkier groups (e.g., trifluoromethyl) .

- Synthetic Versatility : Bromine enables diversification via cross-coupling, a critical advantage in radiopharmaceutical development, as demonstrated in analogues of TA1 (a lead compound with optimized SNAr conditions) .

Biological Activity

Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- , is notable for its potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- is with a molecular weight of approximately 225.05 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a 4-methyl-1H-imidazole moiety at the 2-position, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds similar to Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- resulted in a significant decrease in cell viability (IC50 = 18 µM). Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as a chemotherapeutic agent.

The biological activity of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- can be attributed to its ability to interact with specific biological targets:

- DNA Intercalation : The imidazole ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to evaluate the toxicity profile of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-. Preliminary studies indicate moderate toxicity levels in mammalian cell lines; however, further research is required to establish safe dosage ranges for potential therapeutic use.

Q & A

Basic: What are the common synthetic routes for preparing 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 5-bromo-2-chloropyridine with 4-methylimidazole in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~100°C) .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling could link pre-functionalized pyridine and imidazole moieties, though this requires prior installation of boronic ester groups .

Key intermediates and byproducts should be monitored via TLC and characterized by NMR to confirm regioselectivity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly for imidazole protons (δ 7.5–8.5 ppm) and pyridine protons (δ 8.0–8.8 ppm). Discrepancies in integration may arise due to tautomerism in the imidazole ring .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ≈ 268.0) and detect halogen isotopic patterns (bromine: 1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental analysis : Verify purity by comparing experimental vs. calculated C, H, N, Br percentages (±0.3% tolerance) .

Advanced: How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?

Answer:

- Solvent selection : Use DMF or DMSO for improved solubility of aromatic intermediates; avoid protic solvents to prevent hydrolysis of the imidazole ring .

- Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type couplings. For nucleophilic substitution, K₂CO₃ outperforms weaker bases like NaHCO₃ .

- Temperature control : Microwave-assisted synthesis (120°C, 30 min) may enhance reaction rates and reduce side products compared to conventional heating .

Yield optimization requires iterative DOE (Design of Experiments) to balance time, cost, and purity.

Advanced: How do researchers resolve crystallographic disorder in X-ray structures of brominated heterocycles?

Answer:

- Data collection : Use high-resolution (≤1.0 Å) synchrotron data to improve electron density maps. For example, highlights the use of SHELXL (via SHELXTL) for refining bromine positions in a bromothiophene-benzimidazole derivative .

- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., methyl groups in imidazole) and apply restraints to bond lengths/angles.

- Validation : Check R-factor convergence (target <0.05) and validate via PLATON’s ADDSYM to detect missed symmetry .

Advanced: How to address conflicting NMR data when the imidazole proton environment complicates peak assignment?

Answer:

- Variable-temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic effects (e.g., tautomerism or rotational barriers) .

- Deuterium exchange : Add D₂O to identify exchangeable protons (e.g., NH in imidazole, if present).

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) using Gaussian or ORCA software .

Advanced: What strategies are used to evaluate the compound’s potential as a kinase inhibitor?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or JAK2). references docking poses for structurally similar compounds .

- In vitro assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to measure IC₅₀ values.

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF₃) to correlate structure with activity .

Advanced: How is thermal stability assessed for brominated heterocycles like this compound?

Answer:

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset (typically >200°C for stable heterocycles) .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare with literature.

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data .

Advanced: What computational methods predict the compound’s photophysical properties?

Answer:

- TD-DFT : Calculate UV-Vis absorption spectra (B3LYP/6-31+G(d,p)) to identify π→π* and n→π* transitions. reports experimental λmax values for related benzimidazoles (~300–350 nm) .

- Fluorescence quantum yield : Compare experimental emission spectra with computed oscillator strengths.

- Solvatochromism modeling : Use PCM solvation models to simulate solvent effects on Stokes shifts .

Advanced: How to troubleshoot regioselectivity issues in bromination reactions of pyridine-imidazole hybrids?

Answer:

- Directing group strategy : Install temporary protecting groups (e.g., -OMe) on pyridine to steer bromination to the desired position (C5), followed by deprotection .

- Lewis acid mediation : Use AlCl₃ or FeCl₃ to polarize the pyridine ring, enhancing Br⁺ electrophilicity at C5.

- Monitoring : Employ in situ IR or Raman spectroscopy to track reaction progress and detect intermediates .

Advanced: What are the best practices for storing and handling this hygroscopic compound?

Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent bromine loss or imidazole ring hydrolysis.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., couplings with Pd catalysts).

- Purity checks : Re-analyze via HPLC (C18 column, MeCN/H₂O gradient) before critical experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.